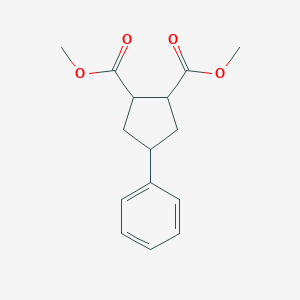
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. This compound is characterized by the presence of two ester groups attached to a cyclopentane ring, which is further substituted with a phenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-phenylcyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-phenylcyclopentane-1,2-dimethanol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl4-phenylcyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also play a role in binding to aromatic sites on proteins and other biomolecules.
相似化合物的比较
Similar Compounds
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclopentane ring and the presence of both ester and phenyl groups
属性
CAS 编号 |
1403764-70-4 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
dimethyl 4-phenylcyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-14(16)12-8-11(9-13(12)15(17)19-2)10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3 |
InChI 键 |
XMZAKLZWUABQKY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CC1C(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



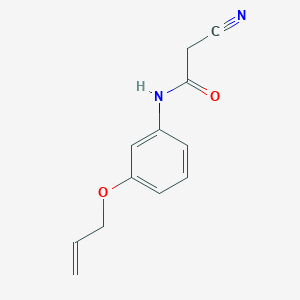
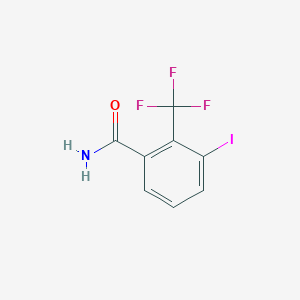
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)

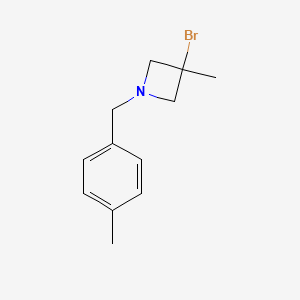

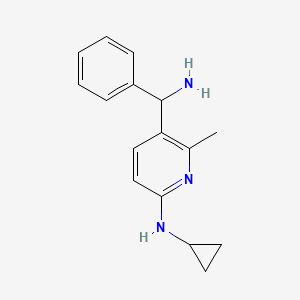


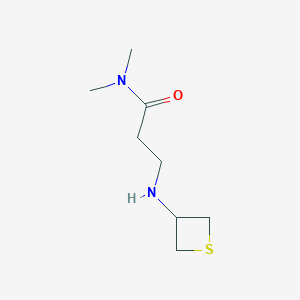
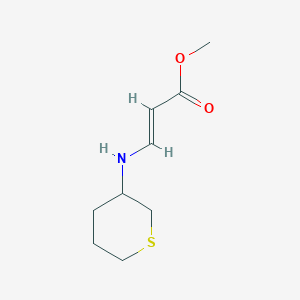
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
